1-Hydroxycyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-hydroxycyclohexanecarboxylic acid, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, involves selective transformations and Diels-Alder cycloadditions, showcasing the complex synthetic routes possible for such compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999). Additionally, asymmetric Strecker synthesis has been applied to obtain stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, highlighting the importance of stereochemistry in the synthesis of these molecules (Fondekar, Volk, & Frahm, 1999).
Molecular Structure Analysis
Crystallographic studies on derivatives of 1-aminocyclohexane-1-carboxylic acid have provided insights into the conformation of these molecules, revealing that the cyclohexane rings adopt an almost perfect chair conformation. This structural information is crucial for understanding the reactivity and properties of these compounds (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).
Chemical Reactions and Properties
Research into the chemical reactions of cyclohexanecarboxylic acid derivatives has led to the discovery of novel reactions and the synthesis of highly functionalized compounds. For instance, microbial dihydroxylation followed by oxidative and rearrangement reactions has been used to synthesize enantiomerically pure cyclohexanecarboxylic acid derivatives, demonstrating the compound's versatility in organic synthesis (Myers, Siegel, Buzard, & Charest, 2001).
Scientific Research Applications
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Synthesis of Various Compounds
- Field : Organic Chemistry
- Application : 1-Hydroxycyclohexanecarboxylic acid (1-HCHC) is used as a vital reagent for the synthesis of various compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact technical details or parameters are not provided .
- Results : The outcome of this application would be the successful synthesis of various compounds .
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Enzymatic Reactions
- Field : Biochemistry
- Application : 1-HCHC is used as a substrate for enzymatic reactions aimed at synthesizing polyunsaturated fatty acids, such as arachidonic acid .
- Method : Again, the specific methods of application or experimental procedures would depend on the particular enzymatic reaction being carried out. Unfortunately, the exact technical details or parameters are not provided .
- Results : The outcome of this application would be the successful synthesis of polyunsaturated fatty acids .
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Inhibition of Cyclooxygenase (COX)
- Field : Pharmacology
- Application : 1-HCHC exhibits inhibitory properties toward the enzyme cyclooxygenase (COX). By impeding the activity of COX, 1-HCHC effectively reduces the production of prostaglandins .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmacological study being conducted. Unfortunately, the exact technical details or parameters are not provided .
- Results : The outcome of this application would be the reduced production of prostaglandins .
Safety And Hazards
properties
IUPAC Name |
1-hydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOVRAAUERBWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277215 | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycyclohexanecarboxylic acid | |
CAS RN |
1123-28-0 | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxycyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hydroxycyclohexanecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8T2JM3W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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